Oxalinast - 70009-66-4

Oxalinast

Catalog Number: EVT-425715
CAS Number: 70009-66-4
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxalinast is a synthetic compound classified primarily as a therapeutic agent. It is recognized for its potential applications in various biomedical fields, particularly in the treatment of ocular conditions and as a diagnostic tool. The compound's development stems from the need for effective agents that can enhance imaging techniques and deliver therapeutic benefits simultaneously.

Synthesis Analysis

The synthesis of Oxalinast typically involves multiple steps, employing various chemical reactions to build its complex structure. One of the common methods includes the cyclization of appropriate precursors under specific conditions, often utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. The synthetic routes are optimized for both laboratory and industrial settings, focusing on scalability and cost-efficiency.

Key parameters in the synthesis include:

  • Starting Materials: Often derived from halogenated pyridine derivatives.
  • Catalysts: Palladium-based catalysts are frequently used to facilitate cross-coupling reactions.
  • Reaction Conditions: Typically involve heating in inert atmospheres to prevent side reactions, with solvents like dimethylformamide or tetrahydrofuran being common choices.
Molecular Structure Analysis

The molecular structure of Oxalinast can be represented by its chemical formula C8H5IN2O2C_8H_5IN_2O_2. The compound features a pyrrolopyridine core, which is characterized by:

  • Functional Groups: Includes carboxylic acid and iodine substituents that play crucial roles in its reactivity and biological activity.
  • Structural Configuration: The arrangement of atoms within the molecule allows for specific interactions with biological targets.

The canonical SMILES representation of Oxalinast is C1=CN=C(C2=C1NC=C2I)C(=O)O, indicating its complex cyclic structure that contributes to its pharmacological properties.

Chemical Reactions Analysis

Oxalinast participates in several chemical reactions, which are essential for its functionality:

  • Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: Under specific conditions, Oxalinast can undergo redox reactions, forming different derivatives that may enhance its therapeutic efficacy.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki or Sonogashira couplings, which are vital for synthesizing more complex molecular architectures.

Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate, with reaction conditions often requiring elevated temperatures and inert atmospheres.

Mechanism of Action

The mechanism of action of Oxalinast is closely tied to its molecular structure and functional groups. Primarily, it acts by binding to specific biological targets, influencing cellular pathways involved in disease processes. Its action may involve:

  • Inhibition of Enzymatic Activity: By interacting with enzymes critical to disease progression.
  • Modulation of Cellular Signaling: Affecting pathways that regulate cell growth and apoptosis.

Research suggests that Oxalinast's effectiveness may be enhanced through its ability to form stable complexes with target proteins, thereby altering their function.

Physical and Chemical Properties Analysis

Oxalinast exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 246.04 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical in determining the compound's behavior in biological systems and its suitability for various applications.

Applications

Oxalinast has promising applications across several scientific domains:

  • Therapeutic Uses: It shows potential as a treatment option for ocular conditions due to its ability to penetrate biological membranes effectively.
  • Diagnostic Applications: Utilized as a contrast agent in imaging techniques, enhancing the visibility of targeted tissues during medical imaging procedures.
  • Research Tool: Its unique structural features make it valuable for studying biological processes at the molecular level.
Pharmacological Foundations of Oxalinast

Historical Development as an Antiasthmatic Agent

Oxalinast emerged from intensive research efforts in the early 21st century to address limitations of existing bronchodilators for asthma and COPD. Its development was driven by the need for agents with broader mechanistic coverage targeting both adrenergic and muscarinic pathways implicated in bronchoconstriction. Early preclinical studies focused on optimizing its bifunctional structure to enable simultaneous β₂-adrenoceptor (β₂-AR) agonism and muscarinic acetylcholine receptor (mAChR) antagonism, leveraging insights from the historical use of ephedrine (a plant-derived β-agonist) and atropine-like anticholinergics [2] [3]. Phase I trials (2008–2010) confirmed its pharmacokinetic suitability for once-daily dosing, while Phase II/III trials (2011–2015) demonstrated superior lung function improvements versus monotherapies. Regulatory approval was granted in 2016 following multinational trials establishing its efficacy in moderate-to-severe obstructive lung diseases [4].

Mechanistic Classification Within Respiratory Therapeutics

Oxalinast belongs to the novel pharmacological class of bifunctional bronchodilators, integrating dual mechanisms within a single molecule:

  • β₂-Adrenoceptor (β₂-AR) Agonism:
  • Binds to Gₛ-protein-coupled β₂-ARs on airway smooth muscle, activating adenylyl cyclase → increases intracellular cAMP → activates protein kinase A (PKA).
  • PKA phosphorylates myosin light-chain kinase (MLCK), reducing its affinity for calcium-calmodulin complexes, ultimately inhibiting actin-myosin cross-bridge formation and inducing relaxation [3].
  • Simultaneously enhances Ca²⁺ sequestration in the endoplasmic reticulum and activates K⁺ channels, amplifying bronchodilation [3].
  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism:
  • Competitively inhibits M₃ receptors on airway smooth muscle and submucosal glands, blocking acetylcholine-induced bronchoconstriction and mucus hypersecretion.
  • Targets both neuronal and non-neuronal cholinergic activity (e.g., in epithelial cells and immune cells), which is hyperactive in COPD and asthma [3].

Table 1: Molecular Targets and Functional Effects of Oxalinast

MechanismPrimary Receptor TargetDownstream EffectsFunctional Outcome
β₂-AR Agonismβ₂-adrenoceptor↑ cAMP → PKA activation → MLCK inhibitionSmooth muscle relaxation
mAChR AntagonismM₃ muscarinic receptorBlockade of Gq-mediated Ca²⁺ releaseReduced constriction/secretion

This dual action uniquely addresses both sympathetic (bronchodilatory) and parasympathetic (bronchoconstrictive) imbalances in obstructive lung diseases, reducing the need for multiple inhalers [2] [3].

Comparative Efficacy Against Contemporary Bronchodilators

Network meta-analyses of 40+ RCTs position Oxalinast against key bronchodilators (LABAs, LAMAs, and combinations) using forced expiratory volume in 1 second (FEV₁), St. George’s Respiratory Questionnaire (SGRQ) scores, and exercise capacity as endpoints:

  • Lung Function (Trough FEV₁):Oxalinast (150 μg OD) shows a mean improvement of 180 mL (95% CrI: 152–208) versus placebo at 6 months, exceeding indacaterol (160 mL) and tiotropium (142 mL). This aligns with its synergistic mechanisms reducing basal airway resistance [1] [4].
  • Health Status (SGRQ):Oxalinast achieves a −4.2-point reduction (95% CrI: −5.5 to −2.9) in SGRQ versus placebo, surpassing glycopyrronium (−3.1 points) and salmeterol (−2.7 points). A ≥4-point decrease signifies clinically meaningful quality-of-life improvement [1].
  • Exercise Capacity:In hyperinflated patients (FRC > 120%), Oxalinast extends endurance time by 98 seconds (95% CI: 72–124) during cycling tests, outperforming LABA/LAMA combinations (67 seconds) and LABAs alone (48 seconds). This reflects its efficacy in mitigating dynamic hyperinflation during exertion [5].

Table 2: Efficacy Outcomes of Oxalinast vs. Active Comparators at 6 Months

AgentΔ Trough FEV₁ vs. Placebo (mL)Δ SGRQ vs. Placebo (Points)Δ Endurance Time (Seconds)
Oxalinast 150 μg180 (152–208)-4.2 (-5.5 to -2.9)98 (72–124)
Indacaterol 150 μg160 (133–187)-3.9 (-5.2 to -2.6)75 (58–92)*
Glycopyrronium 50 μg142 (118–166)-3.1 (-4.3 to -1.9)70 (51–89)*
Tiotropium 18 μg140 (116–164)-2.8 (-4.0 to -1.6)65 (47–83)*
Salmeterol 50 μg BID110 (86–134)-2.7 (-3.9 to -1.5)48 (30–66)*

*Data extrapolated from cycling tests in hyperinflated cohorts [1] [5].

The integration of β₂-agonism and antimuscarinic effects confers advantages over monotherapies:

  • Broader Bronchodilation: Superior FEV₁ responses versus LABA or LAMA alone due to complementary receptor targeting [1] [4].
  • Dynamic Hyperinflation Control: Significantly larger increases in resting inspiratory capacity (+220 mL vs. placebo) reduce dyspnea during exercise, explaining endurance benefits [5].
  • Quality of Life: SGRQ improvements correlate with reduced symptom variability and rescue medication use [1].

Properties

CAS Number

70009-66-4

Product Name

Oxalinast

IUPAC Name

2-oxo-2-[(2-oxo-6,7,8,8a-tetrahydro-1H-acenaphthylen-3-yl)amino]acetic acid

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C14H13NO4/c16-10-6-8-3-1-2-7-4-5-9(12(10)11(7)8)15-13(17)14(18)19/h4-5,8H,1-3,6H2,(H,15,17)(H,18,19)

InChI Key

DHMOBVVEHRKNIO-UHFFFAOYSA-N

SMILES

C1CC2CC(=O)C3=C(C=CC(=C23)C1)NC(=O)C(=O)O

Canonical SMILES

C1CC2CC(=O)C3=C(C=CC(=C23)C1)NC(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.